molecular formula C15H13ClFN3O2S3 B2457589 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole CAS No. 955702-13-3

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole

Cat. No.: B2457589
CAS No.: 955702-13-3
M. Wt: 417.92
InChI Key: MXBBMJGTGRSUPA-UHFFFAOYSA-N
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Description

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is a complex organic compound that features a combination of a piperazine ring, a benzo[d]thiazole ring, and a chlorothiophene moiety

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2S3/c16-12-4-5-13(24-12)25(21,22)20-8-6-19(7-9-20)15-18-14-10(17)2-1-3-11(14)23-15/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBMJGTGRSUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to form the piperazine intermediate.

    Coupling with Benzo[d]thiazole: The piperazine intermediate is then coupled with 4-fluorobenzo[d]thiazole using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring.

Scientific Research Applications

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceutical Research: The compound is studied for its pharmacokinetic properties and potential use in drug development.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole
  • 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole

Uniqueness

Compared to similar compounds, 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is unique due to the presence of the fluorine atom on the benzo[d]thiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.

Biological Activity

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a piperazine ring, a benzo[d]thiazole ring, and a chlorothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClFN3O2S3C_{15}H_{13}ClFN_3O_2S_3 with a molecular weight of approximately 446.0 g/mol. The structure includes significant functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₃ClFN₃O₂S₃
Molecular Weight446.0 g/mol
IUPAC Name2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-fluoro-1,3-benzothiazole
CAS Number955702-13-3

The primary target of this compound is believed to be coagulation factor X , which plays a crucial role in the coagulation cascade. By inhibiting this factor, the compound may exert anticoagulant effects, making it a candidate for further investigation in thromboembolic disorders.

Proposed Mechanism

The mechanism involves the interaction of the sulfonamide moiety with the active site of factor X, potentially leading to conformational changes that inhibit its activity.

Anticoagulant Activity

Research indicates that compounds similar to this compound exhibit significant anticoagulant properties. In vitro assays have shown promising results in inhibiting thrombin and factor Xa activities, suggesting potential therapeutic applications in managing conditions like deep vein thrombosis and pulmonary embolism.

Acetylcholinesterase Inhibition

In studies involving related thiazole compounds, notable acetylcholinesterase (AChE) inhibitory activity was observed. This suggests that this compound may also contribute to cognitive enhancement by increasing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to our target exhibited IC50 values ranging from 2.7 µM to higher concentrations against AChE, indicating their potential as therapeutic agents for cognitive disorders .
  • Molecular Docking Studies : Computational studies have confirmed the binding affinity of this compound to AChE and factor X, supporting its role as an inhibitor. The docking simulations suggest that the presence of the fluorine atom enhances binding interactions due to increased electronegativity .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for compounds within this class, although further studies are required to fully elucidate their metabolic pathways .

Q & A

Q. How are analytical methods validated for quantifying the compound in biological matrices?

  • Methodological Answer : LC-MS/MS methods are validated per ICH guidelines. Calibration curves (1–1000 ng/mL) in plasma or tissue homogenates assess linearity (R² > 0.99). Precision (intra-day/inter-day CV < 15%) and recovery rates (>80%) are confirmed. Stability tests (freeze-thaw, long-term) ensure integrity. Cross-validate with NMR for metabolite identification .

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